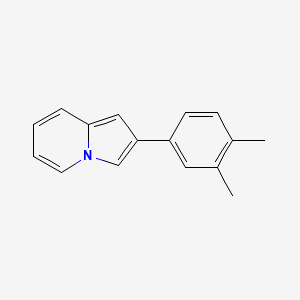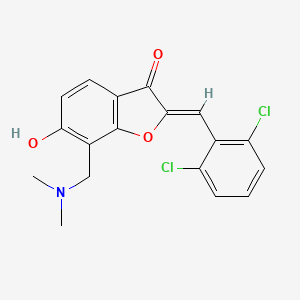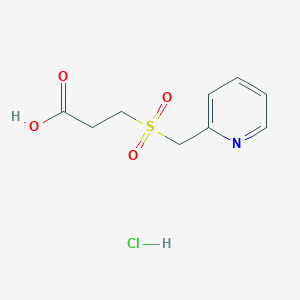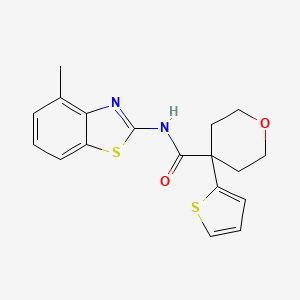![molecular formula C17H17NO2 B2709429 N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide CAS No. 2411235-94-2](/img/structure/B2709429.png)
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyphenyl group and a phenylethyl group attached to a prop-2-enamide backbone, making it an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide typically involves the reaction of 3-hydroxyphenylacetic acid with phenylethylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enamide can be reduced to form a saturated amide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical products
作用機序
The mechanism of action of N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects within cells .
類似化合物との比較
Similar Compounds
N-(4-Aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide: Shares a similar structure but with an aminobutyl group instead of a phenylethyl group.
Tribulusimide D: Contains a hydroxyphenyl group and a methoxybenzamide group, showing hepatoprotective activities.
Entacapone: A catechol-O-methyltransferase inhibitor with a similar prop-2-enamide backbone.
Uniqueness
N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide is unique due to its specific combination of hydroxyphenyl and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[2-(3-hydroxyphenyl)-1-phenylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-17(20)18-16(14-8-4-3-5-9-14)12-13-7-6-10-15(19)11-13/h2-11,16,19H,1,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLHFFBZUCPWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1=CC(=CC=C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide](/img/structure/B2709346.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2709348.png)

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2709350.png)
![3,6-diethyl 2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2709351.png)


![(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2709359.png)
![4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2709362.png)
![N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709364.png)
![4-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2709365.png)
![2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2709366.png)

![(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2709369.png)
